2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-chloro-4-ethoxyphenyl group at the 2-position
Preparation Methods
The synthesis of 2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-ethoxybenzene, which is obtained by the ethoxylation of 2-chlorophenol.
Coupling Reaction: The 2-chloro-4-ethoxybenzene is then subjected to a coupling reaction with 4-chloropyridine-2-carboxylic acid using a suitable catalyst, such as palladium, in the presence of a base like potassium carbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding ester.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents such as sodium borohydride or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid can be compared with other pyridine carboxylic acids and substituted phenyl derivatives. Similar compounds include:
2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid: Differing by the presence of a methyl group instead of an ethoxy group.
2-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid: Differing by the position of the carboxylic acid group on the pyridine ring.
2-(2-Bromo-4-ethoxyphenyl)pyridine-4-carboxylic acid: Differing by the presence of a bromo group instead of a chloro group.
Properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-10-3-4-11(12(15)8-10)13-7-9(14(17)18)5-6-16-13/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQFBLIVHKQRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688195 |
Source
|
Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-31-6 |
Source
|
Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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